REACTION_CXSMILES
|
[CH:1]([P:4]1(=[O:12])[O:9][CH2:8][C:7]([CH3:11])([CH3:10])[CH2:6][O:5]1)=[C:2]=[CH2:3].CC1(C)COP(C#CC)(=O)[O:16]C1.O.NN.Cl>>[CH2:1]([P:4]1(=[O:12])[O:5][CH2:6][C:7]([CH3:10])([CH3:11])[CH2:8][O:9]1)[C:2]([CH3:3])=[O:16] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C=C)P1(OCC(CO1)(C)C)=O
|
Name
|
III
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(COP(OC1)(=O)C#CC)C
|
Name
|
|
Quantity
|
510 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in Reference Example 1
|
Type
|
ADDITION
|
Details
|
was dropwise added
|
Type
|
ADDITION
|
Details
|
After the completion of dropwise addition
|
Type
|
STIRRING
|
Details
|
the solution mixture was stirred for 30 minutes (the reaction
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
was completed in ten minutes
|
Type
|
STIRRING
|
Details
|
The solution mixture was stirred for one hour at room temperature
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
5.0 kg of the solvent was distilled off
|
Type
|
ADDITION
|
Details
|
The solution was subjected to salting-out by addition of 1.38 kg of sodium chloride
|
Type
|
EXTRACTION
|
Details
|
extracted 2 times with 15.8 kg of chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 3.5 kg of toluene
|
Type
|
TEMPERATURE
|
Details
|
cooled with ice
|
Type
|
CUSTOM
|
Details
|
The crystal thus precipitated
|
Type
|
FILTRATION
|
Details
|
was collected by filtration by means of suction
|
Type
|
WASH
|
Details
|
washed with 1.0 kg of toluene
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)C)P1(OCC(CO1)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 57.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |